Bis(dichlorophosphino)methylamine

Overview

Description

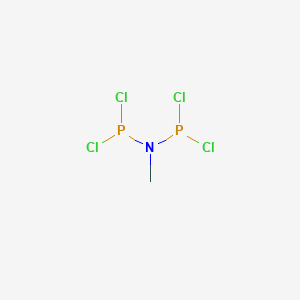

Bis(dichlorophosphino)methylamine, with the formula [Cl₂P(:O)]₂NMe, is an organophosphorus compound synthesized via the reaction of phosphoryl(V) chloride (POCl₃) with dichlorophosphinylmethylamine (Cl₂P(:O)·NHMe) or heptamethyldisilazane [(Me₃Si)₂NMe] . This compound features two dichlorophosphinyl groups bonded to a methylamine backbone, rendering it highly reactive due to the electron-withdrawing chlorine substituents and the polarizable P=O bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(dichlorophosphino)methylamine typically involves the reaction of phosphorus trichloride with methylamine. The reaction proceeds as follows: [ \text{PCl}_3 + 2 \text{CH}_3\text{NH}_2 \rightarrow (\text{Cl}_2\text{P})_2\text{NCH}_3 + 2 \text{HCl} ] This reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of the product. The reaction mixture is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Bis(dichlorophosphino)methylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form bis(dichlorophosphoryl)methylamine.

Reduction: Reduction reactions can convert this compound to its corresponding phosphine derivatives.

Substitution: The dichlorophosphino groups can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Bis(dichlorophosphoryl)methylamine.

Reduction: Various phosphine derivatives.

Substitution: A wide range of substituted phosphine compounds.

Scientific Research Applications

Coordination Chemistry

Ligand Properties

Bis(dichlorophosphino)methylamine acts as a bidentate ligand, capable of stabilizing metal complexes. Its structure allows it to coordinate with transition metals, influencing their reactivity and stability. The phosphorus atoms in the compound can donate electron pairs to metal centers, facilitating the formation of diverse coordination complexes.

Synthesis of Metal Complexes

The compound has been utilized in synthesizing various metal complexes, particularly with cadmium and mercury. For instance, studies have shown that this compound forms stable complexes that exhibit unique geometrical arrangements and electronic properties. These complexes are characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming their structural integrity and coordination modes .

| Metal Complex | Characteristics | Applications |

|---|---|---|

| Cadmium Complexes | Distorted tetrahedral geometry | Catalysis, materials science |

| Mercury Complexes | Bidentate coordination | Environmental chemistry |

Biological Research

Enzyme Mechanism Studies

In biological contexts, this compound serves as a valuable tool for investigating enzyme mechanisms. Its ability to alter enzyme kinetics has been documented in various experimental setups, providing insights into catalytic processes. For example, interactions with phosphatases have revealed details about substrate specificity and reaction pathways.

Therapeutic Potential

The compound has been explored for its potential in drug development, particularly in metal-based therapies. Its unique structure allows for the stabilization of metal complexes that may exhibit anticancer properties. Research indicates that platinum(II) complexes derived from this compound show promising results in preclinical models for cancer treatment .

Industrial Applications

Production of Specialty Chemicals

this compound is employed in the synthesis of various specialty chemicals, including flame retardants and plasticizers. Its reactivity allows it to participate in substitution reactions with nucleophiles like amines and alcohols, leading to a wide range of derivatives that find utility in industrial applications.

Material Development

The compound's ability to form stable metal complexes has implications in developing new materials with unique properties. Research has indicated that materials incorporating this compound can exhibit enhanced thermal stability and mechanical strength, making them suitable for various applications in engineering and technology .

Case Study 1: Enzyme Mechanism Investigation

Research utilizing this compound has provided crucial insights into the catalytic mechanisms of phosphatases. Experimental setups demonstrated how varying concentrations of the compound influenced enzyme kinetics, leading to a better understanding of substrate interactions.

Case Study 2: Anticancer Drug Development

In a notable study, platinum(II) complexes derived from this compound were tested against various cancer cell lines. The results indicated significant cytotoxic effects compared to standard treatments, highlighting the compound's potential as a basis for developing novel anticancer agents.

Mechanism of Action

The mechanism of action of bis(dichlorophosphino)methylamine involves its ability to coordinate with metal ions through its phosphorus atoms. This coordination can alter the electronic properties of the metal center, leading to changes in reactivity and stability. The compound can also participate in redox reactions, where it can either donate or accept electrons, depending on the reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Backbone Lengths

Compounds sharing the bis(dichlorophosphino) motif but differing in backbone length or connectivity include:

Key Differences :

- Physical State : The ethane derivative is liquid at room temperature, while the methylamine variant’s state is unspecified .

Substituent Variations: Chlorine vs. Alkyl/Aryl Groups

Replacing chlorine with bulkier substituents alters electronic and steric properties:

Key Differences :

- Electron Effects: Dichlorophosphino groups (Cl₂P) are more electrophilic than alkyl/aryl-substituted analogs, enhancing reactivity toward nucleophiles .

- Steric Bulk: Dicyclohexyl/diphenyl groups create steric hindrance, favoring selective metal coordination in catalysis, whereas dichlorophosphino compounds may act as intermediates for ligand derivatization .

Nitrogen-Containing Analogs

Compounds with nitrogen-based backbones but differing functional groups:

Biological Activity

Overview

Bis(dichlorophosphino)methylamine (BDMPA), with the chemical formula CH₃Cl₄NP₂, is an organophosphorus compound notable for its diverse applications in chemistry and biology. Its structure features two dichlorophosphino groups attached to a central nitrogen atom, making it a valuable ligand in coordination chemistry. This article delves into the biological activity of BDMPA, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

BDMPA is characterized by its ability to coordinate with metal ions through its phosphorus atoms. This coordination can modify the electronic properties of metal centers, influencing their reactivity and stability. Additionally, BDMPA can participate in redox reactions, acting as either an electron donor or acceptor depending on the conditions.

Key Reactions Involving BDMPA

- Oxidation : BDMPA can be oxidized to form bis(dichlorophosphoryl)methylamine.

- Reduction : It can be reduced to yield various phosphine derivatives.

- Substitution : The dichlorophosphino groups are amenable to substitution with other nucleophiles, producing a variety of derivatives.

Enzyme Interaction and Metabolic Effects

Research indicates that BDMPA can modulate metabolic flux and influence metabolite levels by interacting with key enzymes. For instance, studies have shown that BDMPA acts as a probe for investigating biochemical pathways, particularly in enzyme mechanism studies.

Table 1: Summary of Biological Activities of BDMPA

| Activity Type | Description |

|---|---|

| Enzyme Modulation | Interacts with enzymes affecting metabolic pathways |

| Redox Activity | Acts as an electron donor/acceptor in various biochemical reactions |

| Coordination Chemistry | Forms stable complexes with metal ions influencing their biological roles |

Case Studies

- Enzyme Mechanism Studies : BDMPA has been utilized to explore the mechanisms of various enzymes. For example, its interaction with phosphatases has provided insights into the catalytic processes and substrate specificity of these enzymes. The compound's ability to alter enzyme kinetics has been documented in several experimental setups .

- Therapeutic Potential : The compound has been investigated for its potential use in drug development, particularly as a ligand in metal-based therapies. Its unique structure allows for the stabilization of metal complexes that may exhibit anticancer properties .

- Coordination Complexes : Research has shown that BDMPA can form coordination complexes with transition metals, enhancing their biological activity. For instance, platinum(II) complexes derived from BDMPA have demonstrated promising results in preclinical models for cancer treatment .

Comparative Analysis

BDMPA's biological profile is distinct when compared to similar compounds such as bis(dichlorophosphino)ethane and bis(dichlorophosphino)benzene due to the presence of the nitrogen atom. This feature not only provides additional coordination sites but also affects the electronic properties of the compound, making it a more versatile ligand in biological applications .

Table 2: Comparison of Bis(dichlorophosphino) Compounds

| Compound | Coordination Sites | Notable Biological Activity |

|---|---|---|

| This compound | 3 | Enzyme modulation |

| Bis(dichlorophosphino)ethane | 2 | Limited biological activity |

| Bis(dichlorophosphino)benzene | 2 | Limited biological activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing bis(dichlorophosphino)methylamine, and how do reaction conditions influence purity?

this compound is typically synthesized via chlorination of precursor phosphines. For example, dichlorophosphino intermediates are generated by reacting methylamine derivatives with PCl₃ under inert atmospheres (e.g., nitrogen or argon) to prevent hydrolysis . Purity (>95%) is achieved through fractional distillation under reduced pressure (e.g., 1 mmHg for bp ~70°C) . Contaminants like phosphine oxides may form if moisture is present, necessitating strict anhydrous conditions and post-synthesis characterization via ³¹P NMR .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and stability?

Key methods include:

- ³¹P NMR : Identifies phosphorus environments and detects hydrolyzed byproducts (e.g., phosphine oxides at δ ~20 ppm) .

- X-ray crystallography : Resolves bond lengths (e.g., P–Cl ≈ 2.04 Å) and confirms tetrahedral geometry at phosphorus centers, as seen in analogous nickel-phosphine complexes .

- Mass spectrometry : Validates molecular ion peaks (e.g., m/z 231.80 for Cl₂PCH₂NHCH₂PCl₂) and detects degradation products .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Due to its high reactivity and toxicity:

- Use gloveboxes or Schlenk lines to prevent air/moisture exposure .

- Wear chemically resistant gloves (e.g., nitrile) and eye protection to avoid skin/eye contact .

- Store waste in sealed containers labeled for phosphorus-containing hazardous materials , and dispose via certified waste management services .

Advanced Research Questions

Q. How does this compound mediate crosslinking in DNA alkylation studies, and what analytical methods resolve conflicting data on its mechanism?

this compound acts as a bifunctional alkylating agent, forming interstrand DNA crosslinks via N7-guanine adducts. Conflicting reports on crosslink efficiency arise from variations in reaction pH and competing hydrolysis. To resolve discrepancies:

- Use LC-MS/MS to quantify adducts and distinguish between mono- vs. di-alkylated products .

- Employ circular dichroism to monitor DNA conformational changes and validate crosslink formation .

Q. How can this compound be optimized as a ligand precursor in transition-metal catalysis?

Modifications focus on enhancing electron-donating capacity and steric bulk:

- Phosphine substitution : Replace Cl groups with electron-rich substituents (e.g., aryl or cyclohexyl) to stabilize metal centers in catalytic cycles .

- Bidentate coordination : Pair with ethylene or xanthene backbones to create chelating ligands, as demonstrated in nickel(II) complexes with improved catalytic activity in C–C coupling reactions .

Q. What factors contribute to contradictory reports on this compound’s stability in aqueous vs. nonpolar solvents?

Instability in polar solvents stems from hydrolysis (P–Cl → P–OH), while nonpolar solvents (e.g., hexane) slow degradation. To reconcile

- Conduct kinetic studies under controlled humidity to quantify hydrolysis rates .

- Use ATR-FTIR to track P–Cl bond vibrations (~500 cm⁻¹) and identify hydrolysis intermediates .

Q. How does ligand design incorporating this compound derivatives address enantioselectivity challenges in asymmetric catalysis?

Chiral bis(phosphine) ligands derived from this compound (e.g., with binaphthyl backbones) improve enantioselectivity by creating rigid, stereodefined metal coordination sites. For example:

- Xanthene-based ligands (e.g., 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene) achieve >90% ee in hydrogenation reactions due to restricted rotation around the metal center .

- Steric maps generated via computational modeling (DFT) guide substituent placement to minimize racemization .

Q. Methodological Guidance for Addressing Contradictions

- Data normalization : Standardize reaction conditions (temperature, solvent purity) to reduce variability .

- Multi-technique validation : Cross-reference NMR, crystallography, and mass spectrometry to confirm structural assignments .

- Peer benchmarking : Compare results with literature analogs (e.g., 1,2-bis(dichlorophosphino)ethane) to identify outliers .

Properties

IUPAC Name |

N,N-bis(dichlorophosphanyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3Cl4NP2/c1-6(7(2)3)8(4)5/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVUZIHBLOWYTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(P(Cl)Cl)P(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Cl4NP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170142 | |

| Record name | Bis(dichlorophosphino)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17648-16-7 | |

| Record name | Bis(dichlorophosphino)methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017648167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(dichlorophosphino)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.